molecular formula C18H19NO5 B1257681 N-Feruloyl dopamine, trans- CAS No. 142350-99-0

N-Feruloyl dopamine, trans-

Cat. No.: B1257681
CAS No.: 142350-99-0
M. Wt: 329.3 g/mol
InChI Key: ZRLYUFOWFPPSTD-QPJJXVBHSA-N
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Description

N-trans-Feruloyldopamine is a phenolic amide derived from ferulic acid and dopamine. It is a naturally occurring compound found in various plants and foods. This compound has garnered significant attention due to its potential biological activities, including antioxidant and acetylcholinesterase inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-trans-Feruloyldopamine can be synthesized through the reaction of ferulic acid with dopamine. The process involves the formation of an amide bond between the carboxyl group of ferulic acid and the amine group of dopamine. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: While specific industrial production methods for N-trans-Feruloyldopamine are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the purification of the starting materials, optimization of reaction conditions, and efficient isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions: N-trans-Feruloyldopamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert it to its corresponding reduced forms.

    Substitution: It can participate in substitution reactions, particularly involving the phenolic hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of N-trans-Feruloyldopamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

N-trans-Feruloyldopamine exerts its effects primarily through its antioxidant activity and inhibition of acetylcholinesterase. The compound scavenges free radicals and chelates metal ions, thereby preventing oxidative damage. It also binds to the active site of acetylcholinesterase, inhibiting its activity and potentially improving cognitive function .

Comparison with Similar Compounds

Uniqueness: N-trans-Feruloyldopamine is unique due to its specific combination of ferulic acid and dopamine, which imparts distinct antioxidant and neuroprotective properties. Its ability to inhibit acetylcholinesterase more effectively than some of its analogs makes it a compound of interest in neurodegenerative disease research .

Properties

CAS No.

142350-99-0

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

(E)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C18H19NO5/c1-24-17-11-12(3-6-15(17)21)4-7-18(23)19-9-8-13-2-5-14(20)16(22)10-13/h2-7,10-11,20-22H,8-9H2,1H3,(H,19,23)/b7-4+

InChI Key

ZRLYUFOWFPPSTD-QPJJXVBHSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC(=C(C=C2)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC(=C(C=C2)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC(=C(C=C2)O)O)O

Key on ui other cas no.

142350-99-0

Synonyms

feruloyldopamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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